molecular formula C21H21N3O3S B2570200 methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946215-93-6

methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2570200
CAS No.: 946215-93-6
M. Wt: 395.48
InChI Key: WILHUWAGNXNANB-UHFFFAOYSA-N
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Description

Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound It features a quinoline ring fused with a quinazoline ring system, incorporating both an oxo (carbonyl) and a thioxo (sulfur) group, and is methylated on the carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions starting with readily available precursors. Key steps may include the cyclization of a quinoline derivative with a suitable diketone and thiourea, followed by methylation of the carboxyl group. Typical reaction conditions involve the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial-scale synthesis would likely require optimization of these steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction parameters, and the use of catalysts to enhance reaction rates. Additionally, the purification steps would need to be scalable, potentially involving crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo a variety of chemical reactions:

  • Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

  • Reduction: Reduction of the oxo group to a hydroxyl group.

  • Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline or quinazoline rings.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid under mild to moderate conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: Conditions will vary depending on the target substitution, often requiring specific bases, acids, or catalysts.

Major Products

The products of these reactions can include a range of derivatives with altered electronic and steric properties, potentially useful for further applications in pharmaceuticals or materials science.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules, especially those with potential biological activity.

Biology and Medicine

It could be investigated for its pharmacological properties, such as potential anti-cancer, anti-microbial, or anti-inflammatory activities. Its unique structure might interact with biological targets in novel ways.

Industry

In materials science, derivatives of this compound could find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular pathways through binding interactions. The presence of the oxo and thioxo groups can facilitate hydrogen bonding or ionic interactions with molecular targets, altering their function.

Comparison with Similar Compounds

Compared to other quinoline or quinazoline derivatives, this compound's dual ring system and the presence of oxo and thioxo groups make it particularly unique. Similar compounds might include:

  • Quinoline derivatives: Often used in anti-malarial drugs.

  • Quinazoline derivatives: Common in certain anti-cancer therapies.

  • Thioxo derivatives: Notable for their varied roles in pharmaceuticals and materials science.

Its unique combination of features may offer distinct advantages in terms of binding affinity, stability, and specificity.

Conclusion

Methyl 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound with diverse potential applications. Its complex structure opens avenues for various chemical reactions and scientific research, making it a compound of significant interest in multiple fields.

Properties

IUPAC Name

methyl 3-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-20(26)15-8-9-16-17(13-15)22-21(28)24(19(16)25)12-11-23-10-4-6-14-5-2-3-7-18(14)23/h2-3,5,7-9,13H,4,6,10-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILHUWAGNXNANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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